![molecular formula C12H23NO2 B1468608 2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one CAS No. 1343726-90-8](/img/structure/B1468608.png)
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one
Overview
Description
2-Ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one, commonly referred to as EHPH, is a synthetic compound that has been studied for its potential applications in various scientific and medical fields. EHPH is a derivative of the pyrrolidinone family of compounds and is characterized by a unique structure that includes a hydroxyl group in the 3-position of the pyrrolidinone ring. This unique structure gives EHPH a variety of properties that make it a promising compound for a number of applications.
Scientific Research Applications
Fragrance Material Applications
2-Ethyl-1-hexanol, a similar compound, is widely used as a fragrance ingredient. It belongs to the fragrance structural group of branched chain saturated alcohols, characterized by one hydroxyl group per molecule and a C4 to C12 carbon chain with one or several methyl side chains. A comprehensive safety data review of 2-ethyl-1-hexanol in fragrance applications has been conducted, though it's not a direct study on the specific compound (Mcginty, Scognamiglio, Letizia, & Api, 2010).
Chemical Synthesis and Polymorphism
A study explored polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. It utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms of this compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, Williams, Johnson, & Copley, 2013).
Synthetic Chemistry
The synthesis of 1-alkyl-5-(indol-3-yl- and -2-yl)pyrrolidin-2-ones from available reagents was studied, focusing on the reaction under mild conditions of 1-alkyl-5-hydroxypyrrolidin-2-ones with different indoles. The study demonstrated exclusive synthesis of specific pyrrolidin-2-ones based on the position occupied on the indoles (Sadovoy, Kovrov, Golubeva, & Sviridova, 2011).
Catalytic Processes
Research into the synthesis of 2-Ethyl-1-hexanol (2-EH) from n-butanal using trifunctional mixed metal oxide containing 5% Cu and Mg/Al ratio of 3 was conducted. This study focused on a cost-effective catalytic process for 2-EH, a commercially important chemical. The catalyst, characterized by various techniques, showed significant effects on the reaction rate and product selectivity, marking the first-ever report on the one-pot synthesis of 2-MP from n-propanal (Patankar & Yadav, 2017).
properties
IUPAC Name |
2-ethyl-1-(3-hydroxypyrrolidin-1-yl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-10(4-2)12(15)13-8-7-11(14)9-13/h10-11,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGUFFJBYDVDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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